Idoxuridine I-131 is a compound that merges the antiviral properties of idoxuridine with the radioactive isotope iodine-131. Idoxuridine, chemically known as 5-iodo-2'-deoxyuridine, is primarily utilized in the treatment of viral eye infections, particularly herpes simplex keratitis. The addition of iodine-131 enhances its utility in both therapeutic and diagnostic applications, particularly in nuclear medicine.
Idoxuridine I-131 is classified as a radiopharmaceutical. It is synthesized from deoxyuridine through a process involving iodination, where an iodine atom replaces a hydrogen atom on the uracil ring. The iodine-131 isotope is produced through neutron irradiation of tellurium-130 in a nuclear reactor, making it a valuable compound in both chemistry and medicine due to its dual functionality as an antiviral agent and a radioactive tracer .
The synthesis of idoxuridine I-131 involves several steps:
Idoxuridine I-131 has a molecular formula of and a molecular weight of 358.10 g/mol. Its structural representation includes:
The molecular structure reveals that idoxuridine I-131 retains the core pyrimidine structure characteristic of nucleosides, with the addition of an iodine atom that significantly alters its properties for therapeutic use .
Idoxuridine I-131 participates in various chemical reactions:
The major product formed from these reactions retains both the antiviral properties of idoxuridine and the radioactive characteristics of iodine-131.
Idoxuridine I-131 functions primarily by inhibiting viral replication. The mechanism involves:
Idoxuridine I-131 exhibits several notable physical and chemical properties:
Additional analytical methods such as infrared absorption spectrophotometry are used for chemical identification and purity assessment .
Idoxuridine I-131 has diverse applications across various fields:
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.:
CAS No.: 25291-67-2